molecular formula C15H12N2O2 B187692 N-(2-cyanophenyl)-2-methoxybenzamide CAS No. 708289-25-2

N-(2-cyanophenyl)-2-methoxybenzamide

Cat. No.: B187692
CAS No.: 708289-25-2
M. Wt: 252.27 g/mol
InChI Key: STJHSSQDBAQLCN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide ring and a cyanophenyl substituent on the nitrogen atom. The presence of the electron-withdrawing cyano group distinguishes it from analogs with electron-donating substituents (e.g., methoxy, amino), influencing its physicochemical and binding properties.

Properties

CAS No.

708289-25-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)

InChI Key

STJHSSQDBAQLCN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and biological activities of N-(2-cyanophenyl)-2-methoxybenzamide and related compounds:

Compound Name Substituents Molecular Weight Key Properties/Activities Source
This compound 2-cyanophenyl 268.28* Electron-withdrawing cyano group Target compound
N-(2-amino-5-chlorophenyl)-2-methoxybenzamide 2-amino-5-chlorophenyl 276.72 Potential metabolic stability
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide 2,3-dihydro-1H-inden-2-yl 281.33* PCSK9 inhibition (atherosclerosis)
(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide 5-iodo, pyrrolidinylmethyl 443.29* D2 receptor ligand (high lipophilicity)
N-(6-cyano-1-methyl-1H-benzoimidazol-2-yl)-2-methoxybenzamide Benzoimidazolyl, cyano 306.31* Structural diversity (NMR data)

*Calculated molecular weights based on chemical formulas.

Key Observations:
  • Electron Effects: The cyano group in the target compound enhances hydrophobicity and may reduce metabolic degradation compared to amino or hydroxy analogs .

Pharmacological Activities

Dopamine Receptor Interactions
  • D2 Receptor Ligands: The iodine-substituted analog () exhibits high affinity for D2 receptors (KD = 1.2 nM) due to its lipophilicity (40× higher than sulpiride), enabling superior brain penetration . In contrast, the target compound’s cyano group may alter binding kinetics.
  • Tropane Derivatives : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide () demonstrates D2/5-HT receptor affinity, highlighting the role of bulky substituents in modulating selectivity .
Enzyme Inhibition
  • PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () reduces atherosclerosis risk, suggesting that bicyclic substituents enhance target engagement .

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